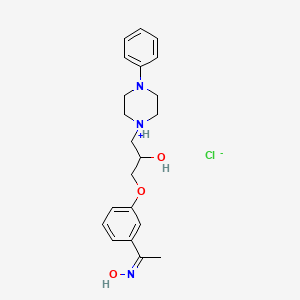![molecular formula C30H43N3O4 B14154167 heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate CAS No. 290366-34-6](/img/structure/B14154167.png)
heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate is an organic compound with the molecular formula C30H43N3O4. It is a member of the azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to an aromatic ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This intermediate is then coupled with heptadecyl benzoate under controlled conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pH, and other reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate has several applications in scientific research:
Chemistry: Used as a dye and in the study of azo compound properties.
Biology: Investigated for its potential as a biological stain.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of colored materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate involves its interaction with molecular targets through its diazenyl group. This interaction can lead to changes in the electronic structure of the target molecules, affecting their function. The compound’s effects are mediated through pathways involving electron transfer and resonance stabilization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (E)-4-[(5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl]benzoate: Another azo compound with similar structural features.
Heptadecyl 4-[(Z)-(4-nitrophenyl)diazenyl]benzoate: A geometric isomer of the compound.
Uniqueness
Heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate is unique due to its specific structural configuration and the presence of a long heptadecyl chain, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
290366-34-6 |
|---|---|
Molekularformel |
C30H43N3O4 |
Molekulargewicht |
509.7 g/mol |
IUPAC-Name |
heptadecyl 4-[(4-nitrophenyl)diazenyl]benzoate |
InChI |
InChI=1S/C30H43N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-37-30(34)26-17-19-27(20-18-26)31-32-28-21-23-29(24-22-28)33(35)36/h17-24H,2-16,25H2,1H3 |
InChI-Schlüssel |
APVBBDNJOZIWHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid](/img/structure/B14154085.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B14154088.png)


![2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154098.png)
![N-[1-(4-propyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14154099.png)
![5-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14154114.png)




![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexayl hexaacetate](/img/structure/B14154182.png)


